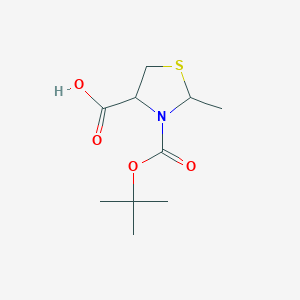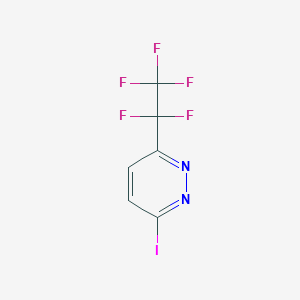
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide typically involves multiple steps, including the introduction of fluorinated groups and the formation of the nicotinamide core. Common synthetic routes may include:
Fluorination Reactions: Introduction of pentafluoroethyl and trifluoromethylsulfanylmethyl groups using fluorinating agents such as sulfur tetrafluoride (SF4) or trifluoromethylsulfur pentafluoride (SF5CF3).
Amidation Reactions: Formation of the nicotinamide core through the reaction of nicotinic acid or its derivatives with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the compound using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of advanced materials, coatings, and polymers with unique properties.
作用機序
The mechanism of action of 5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Molecular Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler analog with a wide range of biological activities.
Fluorinated Nicotinamides: Compounds with similar fluorinated groups, offering unique chemical properties.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and reactivity.
Uniqueness
5-Pentafluoroethyl-N-(1-trifluoromethylsulfanylmethyl-propyl)-nicotinamide stands out due to its unique combination of pentafluoroethyl and trifluoromethylsulfanylmethyl groups, which impart distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H12F8N2OS |
|---|---|
分子量 |
396.30 g/mol |
IUPAC名 |
5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethylsulfanyl)butan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12F8N2OS/c1-2-9(6-25-13(19,20)21)23-10(24)7-3-8(5-22-4-7)11(14,15)12(16,17)18/h3-5,9H,2,6H2,1H3,(H,23,24) |
InChIキー |
KJKRNEOSUNTBHY-UHFFFAOYSA-N |
正規SMILES |
CCC(CSC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)
![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)









